3-Nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.01 M

Slightly soluble in benzene; soluble in ethanol, ether, acetone; very soluble in methanol

Soluble in chloroform

1 g/20 mL alcohol; 1 g/18 mL ether; 1 g/11.5 mL methanol

In water, 1,200 mg/L at 24 °C

Solubility in water, g/100ml at 25 °C: 0.089

16.7 [ug/mL]

Synonyms

Canonical SMILES

Precursor for Dyes and Pigments

One of the most established applications of 3-nitroaniline in research lies in the synthesis of dyes and pigments. Its reactive nitro group allows it to readily undergo chemical reactions, forming the basis for various vibrant colors used in scientific studies. For instance, 3-nitroaniline serves as a crucial precursor for dyes like Disperse Yellow 5 and Acid Blue 29, employed in research involving textile dyeing, cell staining, and other visual identification techniques [].

Organic Chemistry Research

The presence of the nitro group also makes 3-nitroaniline a valuable tool in exploring various aspects of organic chemistry. Researchers utilize it in studies investigating the reactivity of nitroaromatic compounds, their reduction processes, and their potential applications in developing novel materials []. Additionally, 3-nitroaniline's ability to undergo diazotization reactions makes it a relevant component in research on azo coupling, a vital process for creating various azo dyes and pigments [].

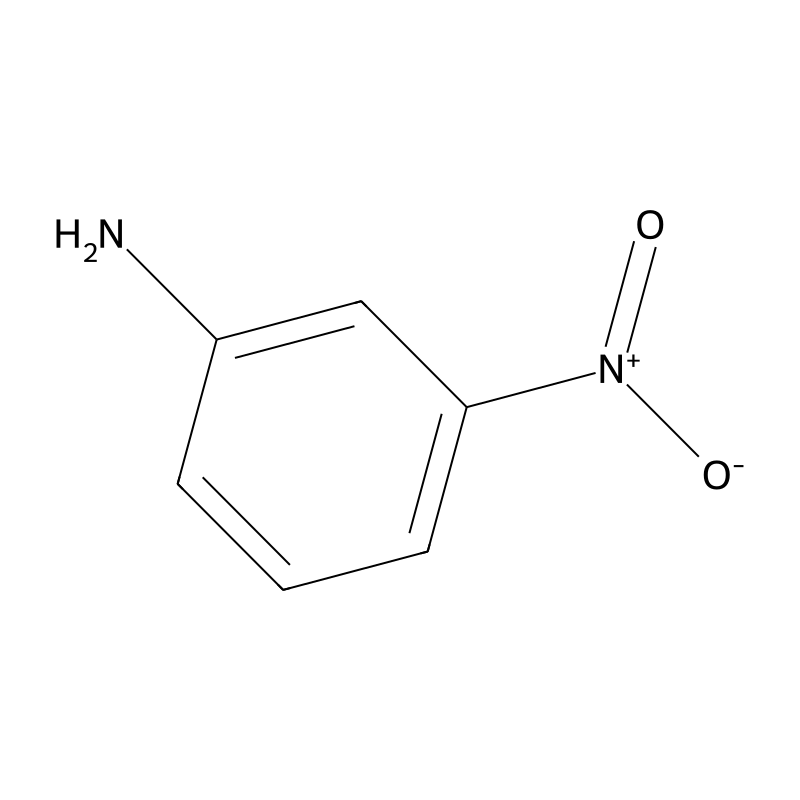

3-Nitroaniline is an organic compound with the molecular formula CHNO. It is classified as a yellow solid and is a derivative of aniline, characterized by the presence of a nitro group (-NO) attached to the aromatic ring at the meta position. This compound exists as one of the isomers of nitroaniline, specifically differing from its counterparts, 2-nitroaniline and 4-nitroaniline, by the position of the nitro group on the benzene ring. 3-Nitroaniline is primarily utilized as a precursor in the synthesis of dyes and other organic compounds .

3-Nitroaniline is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

- Toxicity: 3-Nitroaniline is moderately toxic and can cause irritation to the skin, eyes, and respiratory system upon exposure.

- Flammability: It is combustible and can ignite if exposed to heat or flame.

- Reactivity: It can react with strong oxidizing agents, releasing harmful gases.

- Studies have demonstrated its reduction using silver nanoparticles as catalysts, showcasing its potential for environmental remediation applications by converting toxic nitro compounds into less harmful amines .

- The compound's reactivity with strong acids and oxidants necessitates careful handling to prevent hazardous reactions, including combustion that produces toxic nitrogen oxides .

3-Nitroaniline exhibits biological activity that warrants caution due to its toxicity. It is known to be a potent irritant and can cause severe health effects upon exposure. Symptoms of exposure include headaches, dizziness, and respiratory distress. Prolonged exposure may lead to methemoglobinemia, a condition where hemoglobin is altered, reducing its oxygen-carrying capacity . Additionally, it has been shown to be harmful to aquatic organisms, indicating potential environmental risks associated with its use and disposal .

The synthesis of 3-nitroaniline can be achieved through several methods:

- Reduction of 1,3-Dinitrobenzene: This method involves reducing 1,3-dinitrobenzene using hydrogen sulfide or sodium sulfide in a Zinin reaction. This process is commonly used for large-scale production .

- Hofmann Rearrangement: A more innovative approach involves the Hofmann rearrangement of 3-nitrobenzamide using household bleach, which provides a simpler experimental setup for laboratory synthesis .

- Catalytic Reduction: Recent studies have explored catalytic reduction methods using silver nanoparticles supported on polymer microgels for efficient conversion of nitroanilines .

3-Nitroaniline finds applications across various industries:

- Dye Manufacturing: It serves as an intermediate in producing azo dyes, particularly disperse yellow 5 and acid blue 29 .

- Pharmaceuticals: Its derivatives are explored for potential pharmaceutical applications due to their biological activities.

- Chemical Intermediates: It acts as a key building block in synthesizing other organic compounds and materials.

Several compounds are structurally similar to 3-nitroaniline, including:

- 2-Nitroaniline: The nitro group is positioned at the ortho position relative to the amino group.

- 4-Nitroaniline: The nitro group is positioned at the para position relative to the amino group.

- Aniline: The simplest form without any nitro substitutions.

Comparison TableCompound Structure Unique Features 3-Nitroaniline Nitro at meta position Used in azo dye synthesis; exhibits significant toxicity 2-Nitroaniline Nitro at ortho position More soluble in water than its meta counterpart 4-Nitroaniline Nitro at para position Less toxic; used in different dye applications Aniline No nitro groups Basic amine used widely in chemical synthesis

| Compound | Structure | Unique Features |

|---|---|---|

| 3-Nitroaniline | Nitro at meta position | Used in azo dye synthesis; exhibits significant toxicity |

| 2-Nitroaniline | Nitro at ortho position | More soluble in water than its meta counterpart |

| 4-Nitroaniline | Nitro at para position | Less toxic; used in different dye applications |

| Aniline | No nitro groups | Basic amine used widely in chemical synthesis |

The uniqueness of 3-nitroaniline lies in its specific reactivity patterns and its role as a precursor in dye manufacturing compared to its isomers.

The history of 3-nitroaniline is intimately connected with the pioneering work of Nikolay Nikolaevich Zinin (1812-1880), a Russian organic chemist whose contributions to aromatic chemistry laid the groundwork for synthetic dye development and aromatic amine chemistry. Zinin discovered the reaction that now bears his name—the Zinin reaction—which involves the reduction of nitro aromatic compounds to amines using sodium sulfide. This discovery became crucial for the later production of 3-nitroaniline from 1,3-dinitrobenzene through selective reduction.

The historical significance of Zinin's work extended beyond the immediate chemical transformation. His reduction method provided a critical pathway for the emerging synthetic dye industry in the second half of the 19th century. Interestingly, despite creating the foundation for what would become a booming industry, Zinin himself did not pursue the industrial applications of his discoveries. According to historical accounts, D.I. Mendeleev reported that when Zinin attended the 1867 Paris International Exhibition, he was "astonished by the exhibitions of synthetic dyes," suggesting he had not anticipated the industrial potential of his work.

The development of 3-nitroaniline synthesis methods evolved gradually through the 19th and 20th centuries, with significant improvements in production techniques and applications. The compound emerged as an important intermediate in the synthesis of various dyes, establishing its commercial significance that continues to the present day.

Significance in Aromatic Nitro Compound Research

3-Nitroaniline occupies a pivotal position in the study of aromatic nitro compounds due to its unique structural features and reactivity patterns. As a derivative of aniline with a nitro group at the meta position, it represents an important class of compounds that bridge multiple areas of organic chemistry. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups creates an electronic distribution that has been extensively studied for its fundamental chemical properties.

The compound's structure enables intramolecular charge transfer between these functional groups, making it a classic example of a "push-pull" molecule with distinctive electronic behavior. This property underpins its optical nonlinearity, which has been investigated through both computational and experimental methods. The unique electronic distribution also influences its reactivity patterns, making it valuable for understanding fundamental principles of aromatic substitution reactions and electronic effects in aromatic systems.

In the broader context of aromatic nitro compound research, 3-nitroaniline serves as a model compound for studying selective reduction processes. The ability to selectively reduce one nitro group in dinitrobenzene to produce 3-nitroaniline demonstrates important principles of chemoselectivity that have applications beyond this specific reaction. This selectivity is particularly valuable in the synthesis of complex molecules where control over the reduction of specific functional groups is essential.

Evolution of Research and Key Scientific Contributions

The trajectory of 3-nitroaniline research has expanded significantly over time, evolving from basic synthesis and characterization to sophisticated applications across multiple disciplines. Early work focused primarily on preparation methods and fundamental chemical properties, while contemporary research explores advanced applications in materials science, biological systems, and environmental contexts.

A key scientific contribution was the development and refinement of the Zinin reduction, which provided a selective method for reducing nitro groups in the presence of other easily reduced functional groups. The reaction's importance was highlighted by A.W. von Hofmann, who stated that "if Zinin had done nothing more than to convert nitrobenzene to aniline, even then his name should be inscribed in gold letters in the history of chemistry". The selectivity of this reaction makes it particularly valuable for complex molecule synthesis where other reduction methods might affect multiple functional groups.

Another significant development was the Hofmann rearrangement of 3-nitrobenzamide using household bleach to produce 3-nitroaniline, reported in the Journal of Chemical Education in 1999. This method provided a simpler laboratory synthesis approach and expanded the educational value of 3-nitroaniline synthesis for organic chemistry students.

Recent decades have seen remarkable diversification in 3-nitroaniline research. The discovery of its potential for terahertz wave generation opened new avenues in material science applications. Studies have shown that 3-nitroaniline single crystals can generate coherent tunable terahertz waves using ultrashort femtosecond lasers, highlighting its value for frequency domain spectroscopy and terahertz imaging applications.

The biological activity of 3-nitroaniline and its derivatives has also emerged as an area of increasing interest. Research has revealed antibacterial properties against various bacterial strains, including Pseudomonas aeruginosa, Staphylococcus aureus, Serratia marcescens, and Escherichia coli, suggesting potential applications in antimicrobial research.

Classical Synthesis Routes

Selective Reduction of 1,3-Dinitrobenzene

The Zinin reduction remains a cornerstone for synthesizing 3-nitroaniline from 1,3-dinitrobenzene. This method employs sodium sulfide ($\ce{Na2S}$) or hydrogen sulfide ($\ce{H2S}$) in aqueous or alcoholic ammonia to selectively reduce one nitro group while retaining the other. The reaction proceeds via nucleophilic aromatic substitution, where the sulfide anion attacks the electron-deficient aromatic ring, preferentially reducing the para nitro group due to steric and electronic factors [2]. For instance, treating 1,3-dinitrobenzene with $\ce{Na2S}$ in ammonia yields 3-nitroaniline with ~57% efficiency when using polysulfide reagents ($\ce{Na2S_n}$) [2]. The selectivity arises from the intermediate formation of a Meisenheimer complex, stabilized by resonance effects at the meta position.

Hofmann Rearrangement of 3-Nitrobenzamide

The Hofmann rearrangement converts 3-nitrobenzamide to 3-nitroaniline through a two-step process. First, 3-nitrobenzamide undergoes treatment with sodium hypochlorite ($\ce{NaOCl}$) in an alkaline medium, forming an isocyanate intermediate. Subsequent acid hydrolysis with hydrochloric acid ($\ce{HCl}$) yields the primary amine. This method achieves high regioselectivity, as the amide group directs the rearrangement exclusively to the meta position [3]. Laboratory-scale protocols report yields exceeding 70% after recrystallization, with purity confirmed via melting point analysis and high-performance liquid chromatography (HPLC) [3].

Regioselective Nitration Strategies

Direct nitration of aniline proves challenging due to the amine group’s strong activating effects, which often lead to over-nitration. To circumvent this, protective strategies are employed. Acetylation of aniline using acetic anhydride forms acetanilide, which undergoes nitration with a $\ce{HNO3/H2SO4}$ mixture in acetic acid. The acetyl group directs nitration to the para position, but under controlled conditions, meta derivatives can be obtained. Hydrolysis of the acetylated product then yields 3-nitroaniline. Studies show that nitrating 4-methylacetanilide produces 2-methyl-4-nitroaniline (45%) and 2-methyl-5-nitroaniline (33%), demonstrating the interplay of resonance (+R) and inductive (+I) effects [4].

Modern Synthetic Approaches

Catalytic Methodologies

Recent advances highlight the use of magnetically recoverable catalysts, such as $\ce{Fe3O4}$ spheres decorated with gold nanoparticles ($\ce{Au NPs}$), for nitro group reduction. These catalysts facilitate the oligomerization of 4-nitroaniline via azo linkages, achieving 97% conversion under mild conditions (20°C, 101.3 kPa) [5]. The reaction follows pseudo-first-order kinetics, with a rate constant ($k$) of 0.416 mM·L⁻¹·min⁻¹ for $\ce{Fe3O4-Au}$, significantly outperforming bare $\ce{Fe3O4}$ ($k = 0.018$ mM·L⁻¹·min⁻¹) [5]. Density functional theory (DFT) calculations corroborate the thermodynamic feasibility of azo bond formation, with energy releases of −5.09 kJ·mmol⁻¹ for hexameric products [5].

Green Chemistry Approaches

Solvent-free reactions and aqueous-phase syntheses are gaining traction. For example, microwave-assisted nitration using clay-supported catalysts reduces reaction times from hours to minutes. Although not directly reported for 3-nitroaniline, analogous protocols for nitroarenes suggest potential applicability. Additionally, biocatalytic routes employing nitroreductases offer enantioselective pathways, though yields remain suboptimal for industrial adoption.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and selectivity by enabling uniform heating. Preliminary studies on nitroaniline derivatives demonstrate 20–30% yield improvements compared to conventional methods. However, scalability and energy efficiency require further optimization.

Industrial Production Research

Scale-up Methodologies

Industrial-scale production prioritizes cost-effective catalysts and continuous-flow systems. Fixed-bed reactors using $\ce{Fe3O4-Au}$ catalysts achieve 90% conversion in 3-hour batches, with catalyst recyclability exceeding 10 cycles [5]. Economic analyses reveal that raw material costs constitute 60% of total expenses, driven by noble metal catalysts.

Economic and Environmental Research Factors

Lifecycle assessments highlight the environmental burden of nitro waste streams. Closed-loop systems integrating $\ce{H2S}$ recycling in Zinin reductions reduce sulfur emissions by 40%. Carbon footprint analyses favor catalytic methods over stoichiometric reductions, with $\ce{Fe3O4-Au}$ processes emitting 2.1 kg $\ce{CO2}$ per kg product versus 5.6 kg for $\ce{Na2S}$-based routes [5].

Purification Research and Quality Control

Purification typically involves solvent extraction (e.g., dichloromethane) followed by recrystallization from ethanol-water mixtures. HPLC with UV detection (λ = 254 nm) confirms purity levels >99%, while gas chromatography-mass spectrometry (GC-MS) identifies trace impurities. Industrial quality control protocols mandate Fourier-transform infrared spectroscopy (FTIR) for functional group verification and X-ray diffraction (XRD) for crystalline structure analysis.

3-Nitroaniline exhibits complex behavior in electrophilic aromatic substitution reactions due to the competing electronic effects of the electron-donating amino group and the electron-withdrawing nitro group [1] [2]. The general electrophilic aromatic substitution mechanism proceeds through a two-step process involving electrophile attack followed by deprotonation to restore aromaticity [2].

In 3-nitroaniline, the amino group acts as an ortho-para director through resonance donation of electron density into the aromatic ring [3] [4]. However, the meta-positioned nitro group creates a unique electronic environment that influences the regioselectivity of subsequent electrophilic substitutions [5] [6]. The meta-nitro group exhibits only inductive withdrawal effects at the ortho and para positions relative to the amino group, unlike the ortho and para isomers where direct resonance interactions occur [5] [7].

The mechanism involves formation of a σ-complex (arenium ion) intermediate, where the positive charge is delocalized throughout the aromatic system [1] [2]. In 3-nitroaniline, this intermediate is stabilized by the electron-donating amino group while being destabilized by the inductive effects of the nitro group [5]. The rate-determining step involves the initial electrophilic attack, with subsequent proton loss occurring rapidly to regenerate the aromatic system [1] [2].

Experimental evidence demonstrates that 3-nitroaniline undergoes electrophilic substitution preferentially at positions ortho and para to the amino group, with the meta-nitro group providing moderate deactivation compared to benzene [8] [9]. The reaction rates follow the order: aniline > 3-nitroaniline > nitrobenzene, indicating that the amino group's activating effect predominates over the nitro group's deactivating influence [8] [9].

Reduction Pathways

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation of 3-nitroaniline proceeds through well-established pathways involving metal-catalyzed activation of molecular hydrogen and subsequent reduction of the nitro group [10] [11]. The most commonly employed catalysts include palladium on carbon (Pd/C) and Raney nickel, which facilitate the six-electron reduction of the nitro group to the corresponding amino group [10] [12].

The mechanism involves two primary pathways: the direct pathway and the condensation pathway [10] [11]. In the direct pathway, the nitro group undergoes sequential reduction through nitroso and hydroxylamine intermediates before forming the final amine product [10] [13]. The reduction of the nitroso group to hydroxylamine occurs approximately 10,000 times faster than the initial nitro reduction step, making the first step rate-determining [13].

Recent studies utilizing manganese-based catalysts have demonstrated efficient reduction of 3-nitroaniline under mild conditions [10]. The PhPNP manganese catalyst (Mn-1) exhibits high selectivity and reactivity, achieving greater than 99% conversion with 95% Faradaic efficiency [10]. The mechanism involves metal-ligand cooperative catalysis with direct pathway reduction, avoiding the formation of azo, hydrazo, and azoxy intermediates [10].

The heterogeneous nature of traditional catalysts presents challenges for mechanistic understanding. However, computational studies using density functional theory have provided insights into the reaction energetics and pathway preferences [11] [14]. The reduction proceeds through hydrogen spillover mechanisms on metal surfaces, with the phenyl group adsorption playing a crucial role in determining kinetic barriers [14].

Chemical Reduction Methods

Chemical reduction of 3-nitroaniline can be achieved through various stoichiometric reducing agents, including zinc, iron, and tin in acidic media [15] [16]. The Bechamp reduction, employing iron and hydrochloric acid, represents one of the classical methods for nitro group reduction [10] [16].

The mechanism of metal-acid reduction involves electron transfer from the metal to the nitro group, generating radical anion intermediates [15] [16]. These radical species undergo protonation and further reduction to yield the final amine product [15]. The reaction typically requires excess metal and acid to achieve complete conversion [15].

Sodium borohydride (NaBH4) provides an alternative chemical reduction method, operating through hydride transfer mechanisms [17] [18]. The reaction proceeds under mild conditions in aqueous or alcoholic media, with the borohydride acting as a source of hydride ions [17]. Kinetic studies reveal pseudo-first-order behavior with respect to the nitro compound concentration [18].

The reduction of 3-nitroaniline with various chemical reducing agents follows the general order of reactivity: 2-nitroaniline > 3-nitroaniline > 4-nitroaniline [19]. This ordering reflects the electronic effects of the nitro group position on the reduction potential and the stability of intermediate species [19].

Electrochemical Reduction Studies

Electrochemical reduction of 3-nitroaniline has been extensively studied using cyclic voltammetry and other electroanalytical techniques [20] [21]. The reduction typically occurs through a four-electron process to form the corresponding hydroxylamine derivative, with the nitro radical anion as the initial intermediate [20] [22].

Studies using mercury electrodes reveal that meta-nitroaniline undergoes reduction approximately 80 millivolts more easily than the ortho isomer [20]. The electrochemical behavior follows an ECi mechanism, where the initial electron transfer is followed by chemical reactions and irreversible steps [22]. The nitro radical anion exhibits varying stability depending on the substitution pattern, with the meta isomer showing intermediate stability [22].

The reduction mechanism involves initial single-electron transfer to form the nitro radical anion, followed by protonation and subsequent electron transfer steps [20] [22]. The overall process can be represented as a series of coupled electron-proton transfer reactions, with the specific pathway depending on the pH and electrolyte conditions [20].

Kinetic parameters extracted from electrochemical studies include diffusion coefficients in the range of 10⁻⁶ to 10⁻⁵ cm²/s and standard rate constants varying with the electrode material and electrolyte composition [23] [24]. The decay constant for the nitro radical anion has been determined to be significantly different from the parent compound, indicating substituent effects on intermediate stability [22].

Oxidation Research

Oxidation studies of 3-nitroaniline have been conducted primarily under supercritical water conditions, revealing complex mechanistic pathways [25] [26]. Supercritical water oxidation (SCWO) provides a method for complete mineralization of nitroaniline compounds at elevated temperatures and pressures [25] [26].

The oxidation mechanism involves initial attack on the amino group, which is more electron-rich than the nitro group [25]. Density functional theory calculations using Fukui indices confirm that the amino group is preferentially attacked during oxidation processes [25]. The reaction proceeds through ring-opening mechanisms followed by complete mineralization to carbon dioxide, water, and nitrogen-containing products [25].

Temperature and residence time play crucial roles in determining the oxidation efficiency and product distribution [25]. The order of oxidation reactivity follows: 2-nitroaniline > 3-nitroaniline > 4-nitroaniline, which correlates with the proximity of the amino and nitro groups [25]. The meta isomer exhibits intermediate reactivity due to the spatial separation of the two functional groups [25].

Electrochemical oxidation studies have been conducted using platinum electrodes, revealing irreversible oxidation processes [23] [24]. The oxidation occurs through a single-electron transfer mechanism, with the peak potential being dependent on the scan rate and substrate concentration [23]. Kinetic parameters including the standard heterogeneous rate constant and electron transfer coefficient have been determined for the oxidation process [23].

Coupling Reaction Investigations

Azo Coupling Mechanisms

Azo coupling reactions involving 3-nitroaniline proceed through diazonium salt formation followed by electrophilic attack on coupling partners [27]. The mechanism begins with diazotization of the amino group using sodium nitrite in acidic conditions to form the corresponding diazonium salt [27].

The diazonium salt acts as an electrophile in subsequent coupling reactions with electron-rich aromatic compounds such as phenols and naphthols [27]. The coupling typically occurs at the para position of the coupling agent, with ortho coupling observed when the para position is occupied. The reaction proceeds through electrophilic aromatic substitution mechanisms with the diazonium cation serving as the electrophile.

Mechanistic studies reveal that the coupling reaction involves nucleophilic attack by the coupling agent on the diazonium carbon, followed by proton loss to form the azo linkage [27]. The reaction is facilitated by the electron-withdrawing nitro group, which stabilizes the diazonium salt and increases its electrophilicity [27].

The azo coupling products from 3-nitroaniline exhibit characteristic absorption maxima in the visible region (465-500 nm), indicating bathochromic shifts due to extended conjugation. Infrared spectroscopy confirms the presence of azo groups through characteristic stretching vibrations at 1582-1421 cm⁻¹.

Ullmann-type Coupling Research

Ullmann-type coupling reactions involving 3-nitroaniline and related compounds have been investigated using copper catalysis. These reactions enable the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds through copper-mediated cross-coupling processes.

The mechanism involves oxidative addition of the copper catalyst to aryl halides, followed by ligand exchange and reductive elimination to form the desired coupling products. Recent developments have extended the scope to include nitroarenes as electrophilic coupling partners, with palladium/BrettPhos and palladium/NHC catalysts showing exceptional activity.

Deep eutectic solvents have emerged as environmentally benign media for Ullmann-type amination reactions. Choline chloride/glycerol mixtures provide excellent yields (up to 98%) under mild conditions without requiring additional ligands. The reaction proceeds through a radical pathway, as evidenced by inhibition in the presence of radical scavengers.

Kinetic studies demonstrate that the rate-determining step involves the oxidative addition process, with the electronic nature of the aryl halide substrate significantly influencing the reaction rate. The use of amino acids as ligands has been shown to promote coupling reactions at relatively low temperatures compared to traditional conditions.

Kinetic and Thermodynamic Studies

Comprehensive kinetic and thermodynamic investigations of 3-nitroaniline reactions have revealed important mechanistic insights and energetic parameters. Temperature-dependent studies using Arrhenius and Eyring analyses provide activation energies ranging from 29 to 83 kJ/mol depending on the specific reaction pathway [18].

The reduction kinetics of nitroaniline isomers follow the order: 4-nitroaniline > 2-nitroaniline > 3-nitroaniline [19]. This reactivity trend has been quantitatively assessed through a novel ternary approach combining rapid iodination kinetics, polarographic reduction potentials, and molecular docking simulations [19]. The meta isomer exhibits intermediate reactivity due to the electronic effects of the nitro group position [19].

Thermodynamic parameters for various reaction pathways have been determined through experimental measurements and theoretical calculations. The Gibbs free energy of activation ranges from 51 to 80 kJ/mol, with negative entropy of activation values indicating highly ordered transition states. The enthalpy of activation correlates with the electron-withdrawing strength of substituents.

Electrochemical studies provide standard reduction potentials in the range of -0.5 to -0.8 V versus standard hydrogen electrode [20] [23]. The reduction potential depends on the electrode material, electrolyte composition, and pH conditions [20]. Diffusion coefficients have been measured in the range of 10⁻⁶ to 10⁻⁵ cm²/s using hydrodynamic voltammetry techniques [19].

The thermodynamic stability order of nitroaniline isomers follows: meta > ortho > para [5]. This ordering reflects the balance between electronic effects and steric interactions within the molecular framework [5]. The meta isomer's intermediate stability makes it particularly useful as a synthetic intermediate for further chemical transformations.

Rate constants for various catalytic reduction processes span several orders of magnitude, from 0.018 to 1.04 mM L⁻¹ min⁻¹ depending on the catalyst system employed [14]. Iron oxide-based catalysts show significantly enhanced activity when doped with noble metals, with gold-doped systems exhibiting the highest catalytic efficiency [14]. The reaction follows pseudo-first-order kinetics with respect to the nitroaniline concentration under typical experimental conditions [14] [18].

Physical Description

YELLOW CRYSTALS.

Color/Form

YELLOW RHOMBIC NEEDLES

XLogP3

Boiling Point

306.0 °C

306 °C, decomposes

Density

0.9011 at 25 °C/4 °C

1.4 g/cm³

LogP

log Kow = 1.37

1.37

Odor

Melting Point

114.0 °C

114 °C

UNII

GHS Hazard Statements

H301+H311+H331 (97.58%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H301 (98.9%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (99.12%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

9.56e-05 mmHg

9.56X10-5 mm Hg at 25 °C

Vapor pressure, Pa at 25 °C: 0.005

Pictograms

Acute Toxic;Health Hazard

Other CAS

Wikipedia

Biological Half Life

Methods of Manufacturing

From aniline by nitration after acetylation, with subsequent removal of acetyl group by hydrolysis; from m-nitrobenzoic acid.

1,3-Dinitrobenzene is added to warm water containing magnesium sulfate. An aqueous solution of sodium hydrogen sulfide (6 molar equivalents) is added gradually to the vigorously stirred emulsion, and reduction is completed by heating to 90 °C. The 3-nitroaniline produced solidifies on cooling and is separated by filtration.

General Manufacturing Information

Analytic Laboratory Methods

APPLICATIONS OF FUSED SILICA CAPILLARY COLUMNS (FSCC)/MS (MASS SPECTROMETRY) TO ANALYSIS OF 28 CMPD INCLUDING A NUMBER OF CHLORO- AND NITRO-SUBSTITUTED ANILINES IN ENVIRONMENTAL SAMPLES ARE PRESENTED. SAMPLES INCL VENT EMISSIONS FROM A FUNGICIDE MANUFACTURING PROCESS AND CONTAMINATED SOIL AND WATER SAMPLES.

TWO COMPLEMENTARY METHODS FOR ANALYSIS OF PRIMARY AROMATIC AMINES IN A MIXT SUCH AS AIR WERE REPORTED: A TLC METHOD FOR RAPID SCREENING WITH A LOW-NANOGRAM DETECTION LEVEL, AND A HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC (HPLC) METHOD WITH A PICOGRAM DETECTION CAPABILITY.

Analyte: Aromatic Amines; Matrix: air; Procedure: adsorption on silica gel; elution by ethanol; Gas Chromatography analysis; Range: 0.01-14 mg/sample.

For more Analytic Laboratory Methods (Complete) data for 3-NITROANILINE (13 total), please visit the HSDB record page.

Storage Conditions

Dates

Coextraction of acidic, basic and amphiprotic pollutants using multiwalled carbon nanotubes/magnetite nanoparticles@polypyrrole composite

Ali Akbar Asgharinezhad, Homeira EbrahimzadehPMID: 26278357 DOI: 10.1016/j.chroma.2015.07.087

Abstract

The simultaneous extraction of acidic, basic and amphiprotic pollutants from various samples is a considerable and disputable concept in sample preparation strategies. In this study, for the first time, coextraction of acidic, basic and amphiprotic pollutants (polar and apolar) with multiwalled carbon nanotubes/Fe3O4@polypyrrole (MWCNTs/Fe3O4@PPy) composite based dispersive micro-solid phase extraction followed by high performance liquid chromatography-photo diode array detection was introduced. Firstly, the extraction efficiency of various magnetic nanosorbents including Fe3O4, MWCNTs/Fe3O4, graphene oxide/Fe3O4 (GO/Fe3O4), Fe3O4@PPy, MWCNTs/Fe3O4@PPy and GO/Fe3O4@PPy were compared. The results revealed that MWCNTs/Fe3O4@PPy nanocomposite has higher extraction efficiency for five selected model analytes (4-nitrophenol, 3-nitroaniline, 2,4-dichloroaniline, 3,4-dichloroaniline and 1-amino-2-naphthol). Box-Behnken design methodology combined with desirability function approach was applied to find out the optimal experimental conditions. The opted conditions were: pH of the sample, 8.2; sorbent amount, 12 mg; sorption time, 5.5 min; salt concentration, 14% w/w; type and volume of the eluent, 120 μL acetonitrile; elution time; 2 min. Under the optimum conditions detection limits and linear dynamic ranges were achieved in the range of 0.1-0.25 μg L(-1) and 0.5-600 μg L(-1), respectively. The percent of extraction recovery and relative standard deviations (n=5) were in the range of 45.6-82.2 and 4.0-8.5, respectively. Ultimately, the applicability of this method was successfully confirmed by analyzing rain, snow and river water samples and satisfactory results were obtained.Iron and Electron Shuttle Mediated (Bio)degradation of 2,4-Dinitroanisole (DNAN)

Jolanta B Niedźwiecka, Scott R Drew, Mark A Schlautman, Kayleigh A Millerick, Erin Grubbs, Nishanth Tharayil, Kevin T FinneranPMID: 28849653 DOI: 10.1021/acs.est.7b02433

Abstract

The Department of Defense has developed explosives with the insensitive munition 2,4-dinitroanisole (DNAN), to prevent accidental detonations during training and operations. Understanding the fate and transport of DNAN is necessary to assess the risk it may represent to groundwater once the new ordnance is routinely produced and used. Experiments with ferrous iron or anthrahydroquinone-2,6-disulfonate (AHQDS) were conducted from pH 6.0 to 9.0 with initial DNAN concentrations of 100 μM. DNAN was degraded by 1.2 mM Fe(II) at pH 7, 8, and 9, and rates increased with increasing pH. Greater than 90% of the initial 100 μM DNAN was reduced within 10 min at pH 9, and all DNAN was reduced within 1 h. AH

QDS reduced DNAN at all pH values tested. Cells of Geobacter metallireducens were added in the presence and absence of Fe(III) and/or anthraquinone-2,6-disulfonate (AQDS), and DNAN was also reduced in all cell suspensions. Cells reduced the compound directly, but both AQDS and Fe(III) increased the reaction rate, via the production of AH

QDS and/or Fe(II). DNAN was degraded via two intermediates: 2-methoxy-5-nitroaniline and 4-methoxy-3-nitroaniline, to the amine product 2,4-diaminoanisole. These data suggest that an effective strategy can be developed for DNAN attenuation based on combined biological-abiotic reactions mediated by Fe(III)-reducing microorganisms.

Weak hydrogen bonds in bis(3-nitroanilinium) hexachloridostannate monohydrate. X-ray, vibrational and theoretical studies

Marek DaszkiewiczPMID: 24835936 DOI: 10.1016/j.saa.2014.04.126

Abstract

Crystal structures of bis(3-nitroanilinium) hexachloridostannate monohydrate, (H3NA)2SnCl6·H2O, was determined by means of X-ray single crystal diffraction. Relaxed potential energy surface of the H3NA(+) ion was calculated at the B3LYP/6-31(d,p) level. The energy of the H3NA(+) ion is approximately independent upon rotation of the ammonio group. It significantly depends on relative position of the nitro group towards aromatic ring. Theoretical spectra were calculated for the [(A-H3NA)Cl5·H2O](4-) and [(B-H3NA)Cl5](4-) anions, and thus hydrogen bonds of the ammonio group with the nearest neighboring atoms were included. PED results revealed that no coupling among all of the N-H oscillators exists. They vibrate separately because each hydrogen atom of the ammonio group of A- and B-H3NA(+) ions has different surroundings of the acceptors. Overall, very good agreement between theoretical and experimental frequencies was achieved.[Peculiarities of isolation of 4-nitroanilin from the biological material]

V K Shormanov, D A Gerasimov, V A Omel'chenkoPMID: 25796931 DOI:

Abstract

The objective of the present work was to elucidate the peculiarities of isolation of 4-nitroanilin from the biological material with the use of TLC and HPLC techniques, low-pressure column chromatography, and spectrophotometry. The results of the study made it possible to substantiate the application of 1,4-dioxane as an agent for the isolation of 4-nitroanilin from the biological material. The optimal conditions of the procedure for isolation of 4-nitroanilin from the hepatic tissue using 1,4-dioxane were determined. It was shown that the 4-nitroanilin thus obtained can be purified from the co-extracted substances on a L 40/100 mcm silicagel column. The quantitative assessment of the isolation of different amounts of 4-nitroanilin from the cadaveric liver is proposed taking into consideration the extraction conditions.Synthesis, growth, spectral, and thermal studies of a new organic molecular charge transfer complex crystal: 3-nitroaniline 4-methyl benzene sulfonate

E Selvakumar, G Anandha babu, P Ramasamy, A ChandramohanPMID: 24322759 DOI: 10.1016/j.saa.2013.11.029

Abstract

A new organic intermolecular charge transfer complex 3-nitroaniline 4-methyl benzene sulfonate (NATS) has been successfully synthesized and good optical quality single crystals grown by slow solvent evaporation solution growth technique at room temperature using methanol as the solvent. The (1)H and (13)C NMR spectra were recorded to establish the molecular structure of the title complex. The crystal structure of NATS has been determined by single crystal XRD analysis and it belongs to orthorhombic crystal system with space group Pbca. Fourier transform infrared (FT-IR) spectral study has been carried out to confirm the presence of various functional groups present in the complex. Electronic absorption spectrum was recorded to find the prevalent charge transfer activity in the complex. The UV-Vis-NIR transmission spectrum was recorded in the range 200-2500 nm, to find the optical transmittance window and lower cut off wavelength of the title crystal. The thermal stability of the title complex crystal was studied by using thermo-gravimetric and differential thermal analyses and found that the compound is stable up to 215 °C.Evaluation of a novel semi-solid Fenton process: case study on a kinetic model of o-nitroaniline degradation in hazardous solid waste

Li-Fang Hu, Yu-Yang Long, Hua-Jun Feng, Dong-Sheng ShenPMID: 19847703 DOI: 10.1080/10934520903005152

Abstract

A 'semi-solid' Fenton process (SSFP), in which the Fenton process (FP) takes place in a matrix with a low liquid-to-solid ratio (Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection

Changlun Tong, Yun Guo, Weiping LiuPMID: 20663537 DOI: 10.1016/j.chemosphere.2010.06.066

Abstract

A high-performance liquid chromatography (HPLC)-ultraviolet detection method, combined with solid-phase extraction (SPE), was developed for the determination of five nitroaniline and dinitroaniline isomers including 2-nitroaniline, 3-nitroaniline, 4-nitroaniline, 2,4-dinitroaniline and 2,6-dinitroaniline in wastewater samples. Extraction of the five isomers was carried out with a hydrophile-lipophile balance cartridge, the Oasis HLB. The cartridge was washed by a mixed aqueous solution containing 10% (v/v) acetonitrile and 10% (v/v) ethyl acetate before the five isomers were eluted by a mixture of methanol and acetic acid. Separation of the five isomers was achieved by using an Agilent TC-C(18) column at 30°C, and using a mixture of acetonitrile/water 30/70 (v/v) as mobile phase under an isocratic condition at a flow rate of 1.0 mL/min. The analytes were detected by a UV detector at a wavelength of 225 nm. Recoveries of the five isomers in the spiked sewage sample were between 84.6% and 94.0% with a relative standard deviation of less than 4.7%. The limits of quantification (LOQ) determined in a spiked sewage sample of 500 mL were 2.0 x 10(-9)M for 2-nitroaniline, 3-nitroaniline and 2,6-dinitroaniline, and 4.5 x 10(-9)M for 4-nitroaniline and 2,4-dinitroaniline. The proposed method was applied to determine the five isomers in real samples of acidic wastewater and printing and dyeing wastewater.Detection of trace nitroaromatic isomers using indium tin oxide electrodes modified using β-cyclodextrin and silver nanoparticles

Xin Chen, Xiaoyu Cheng, J Justin GoodingPMID: 22998012 DOI: 10.1021/ac3014675

Abstract

The determination of nitroaromatic compounds in aqueous solution was investigated at β-cyclodextrin (β-CD)/silver nanoparticle (AgNPs) composite modified ITO electrodes. This method relies on the different reduction potentials for the various nitroaromatic isomers, the different binding strengths of the nitroaromatic isomer guests to the β-CD host, and excellent electron transfer ability of AgNPs. After incubation in a solution with different single nitroaromatic compounds, reduction peaks in the range from -550 to -913 mV were observed at the modified electrode, depending on the nitroaromatic compound present. The sensor exhibited selectivity for some isomers in a solution containing a mixture of nitroaromatic compounds. In particular, the sensor shows specificity for 4-nitroaniline and 1-chloro-2-nitrobenzene over other nitroaniline isomers and nitrochlorobenzene isomers, respectively. The results show that all the nitroaromatic compounds, 2-nitroaniline, 3-nitroaniline, 4-nitroaniline, 1-chloro-2-nitrobenzene, 1-chloro-3-nitrobenzene, and 1-chloro-4-nitrobenzene, could not only be detected but the electrode demonstrated a preference for the more strongly complexing species.Enhanced Photoreduction of Nitro-aromatic Compounds by Hydrated Electrons Derived from Indole on Natural Montmorillonite

Haoting Tian, Yong Guo, Bo Pan, Cheng Gu, Hui Li, Stephen A BoydPMID: 26029791 DOI: 10.1021/acs.est.5b01026